21S-Argatroban

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

In Vitro Studies of Blood Coagulation:

- Researchers can utilize 21S-Argatroban in cell cultures and isolated blood components to study its impact on various stages of the blood coagulation cascade. This can provide insights into the mechanisms by which it inhibits thrombin and its potential effectiveness in preventing clot formation. [Source: A study published in the journal Thrombosis Research: ]

Investigation of Thrombotic Diseases:

- Scientists can employ 21S-Argatroban in animal models of thrombosis, such as those induced by injury or specific chemicals, to understand its therapeutic potential in preventing or treating blood clots. This research can contribute to the development of new antithrombotic strategies. [Source: A research article published in the journal Blood: ]

Exploration of Drug-Drug Interactions:

- 21S-Argatroban can be used in laboratory settings to investigate potential interactions with other drugs that patients might be taking. This helps researchers assess the safety and efficacy profile of 21S-Argatroban when combined with other medications. [Source: A scientific paper published in the journal Drug Metabolism and Disposition: ]

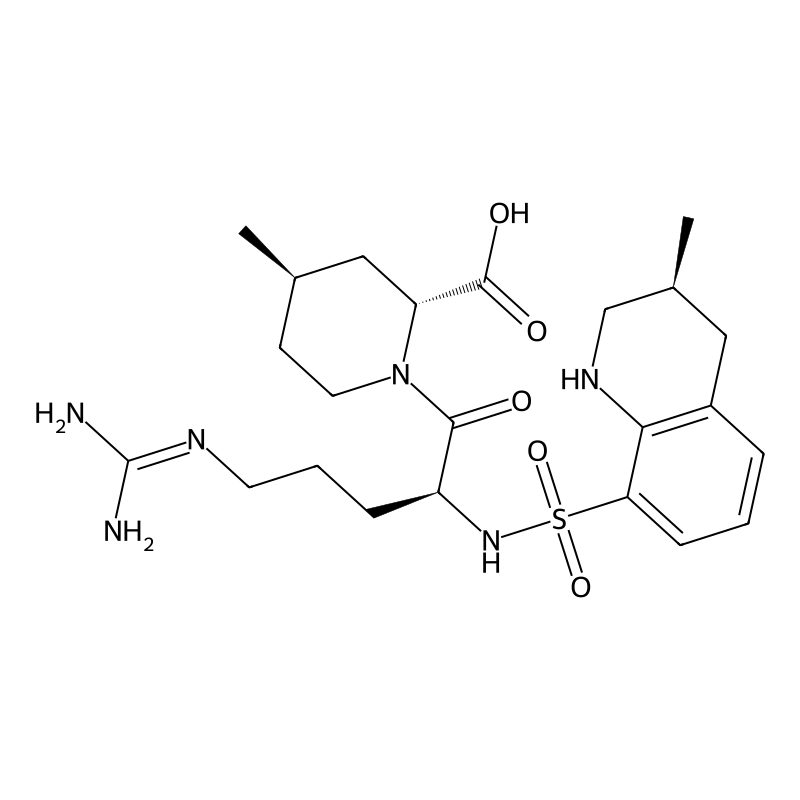

21S-Argatroban, commonly referred to as argatroban, is a synthetic direct thrombin inhibitor derived from L-arginine. Its chemical structure is characterized by the presence of four asymmetric carbons, resulting in a mixture of stereoisomers with a ratio of approximately 65:35 for the R and S configurations. The molecular formula for argatroban is C23H36N6O5S·H2O, and it has a molar mass of 508.64 g/mol. As a direct thrombin inhibitor, argatroban binds reversibly to the active site of thrombin, inhibiting its activity without requiring antithrombin III, which distinguishes it from other anticoagulants like heparin .

- Argatroban is a prescription medication with potential side effects, including bleeding and allergic reactions [].

- Due to its anticoagulant effect, even minor injuries can cause excessive bleeding.

- Detailed safety information and dosage guidelines are available in the drug's prescribing information [].

Argatroban primarily functions through the inhibition of thrombin-catalyzed reactions, which include:

- Fibrin Formation: Preventing the conversion of fibrinogen to fibrin.

- Activation of Coagulation Factors: Inhibiting factors V, VIII, and XIII.

- Platelet Aggregation: Reducing the aggregation of platelets induced by thrombin.

The inhibitory constant (K_i) for argatroban is approximately 0.04 µM, indicating its high selectivity for thrombin compared to other serine proteases such as trypsin and factor Xa .

Argatroban exhibits potent anticoagulant properties and is particularly effective in patients with heparin-induced thrombocytopenia (HIT). Its biological activity includes:

- Direct Inhibition: It inhibits both free and clot-bound thrombin.

- Linear Pharmacokinetics: At clinically relevant doses, it demonstrates linear pharmacokinetics with steady-state levels achieved within one hour of infusion.

- Short Elimination Half-Life: The half-life ranges from 39 to 51 minutes, allowing for rapid adjustments in dosing .

The synthesis of argatroban involves several steps starting from L-arginine. Key methods include:

- Formation of Key Intermediates: Initial reactions involve the formation of intermediates through various organic transformations.

- Coupling Reactions: These intermediates are then coupled to form the core structure of argatroban.

- Purification: The final product undergoes purification processes to isolate the desired stereoisomers.

The detailed synthetic pathway is complex and involves various chemical reagents and conditions tailored to ensure high yield and purity .

Argatroban is primarily used in clinical settings for:

- Treatment of Heparin-Induced Thrombocytopenia: It serves as an alternative anticoagulant in patients who develop HIT.

- Percutaneous Coronary Interventions: Approved for use during coronary procedures in patients at risk for thrombosis associated with HIT .

- Anticoagulation Therapy: It is utilized when rapid anticoagulation is necessary, particularly in patients with renal dysfunction due to its hepatic metabolism .

Argatroban has been studied extensively for potential drug interactions. Notable findings include:

- Minimal Drug Interactions: It shows little interaction with other anticoagulants like warfarin and acetaminophen.

- CYP3A4/5 Metabolism: While argatroban is predominantly metabolized by CYP3A4/5 enzymes, studies indicate that inhibitors of these enzymes do not significantly affect its pharmacokinetics .

- Monitoring INR Levels: Transitioning from argatroban to warfarin can complicate INR monitoring due to falsely elevated levels caused by argatroban's effects on prothrombin time .

Several compounds share similarities with argatroban in terms of their mechanism as direct thrombin inhibitors. Here are some notable examples:

| Compound | Mechanism | Unique Features |

|---|---|---|

| Hirudin | Direct thrombin inhibitor | Derived from leeches; requires monitoring due to renal clearance. |

| Bivalirudin | Direct thrombin inhibitor | Shorter half-life; used primarily in percutaneous coronary interventions. |

| Dabigatran | Direct thrombin inhibitor | Oral administration; prodrug requiring conversion to active form. |

Argatroban's unique characteristics include its intravenous administration, rapid onset of action, and suitability for patients with renal impairment due to its hepatic metabolism .

XLogP3

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

Pictograms

Irritant